molecular formula C19H22ClNO2 B5792531 N-(5-tert-butyl-3-chloro-2-hydroxyphenyl)-3-phenylpropanamide

N-(5-tert-butyl-3-chloro-2-hydroxyphenyl)-3-phenylpropanamide

Cat. No.: B5792531
M. Wt: 331.8 g/mol
InChI Key: BCGQNIYIUUABDK-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-3-chloro-2-hydroxyphenyl)-3-phenylpropanamide: is an organic compound that belongs to the class of amides This compound is characterized by the presence of a tert-butyl group, a chlorine atom, and a hydroxyl group attached to a phenyl ring, along with a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-3-chloro-2-hydroxyphenyl)-3-phenylpropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-tert-butyl-3-chloro-2-hydroxybenzoic acid and 3-phenylpropanoyl chloride.

    Formation of Amide Bond: The carboxylic acid group of 5-tert-butyl-3-chloro-2-hydroxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine. The activated intermediate then reacts with 3-phenylpropanoyl chloride to form the desired amide bond.

    Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen) at a temperature range of 0-25°C. The reaction mixture is stirred for several hours until completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-3-chloro-2-hydroxyphenyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.

Major Products

    Oxidation: Formation of ketone or carboxylic acid derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(5-tert-butyl-3-chloro-2-hydroxyphenyl)-3-phenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-3-chloro-2-hydroxyphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-tert-butyl-3-chloro-2-hydroxyphenyl)nicotinamide
  • N-(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbonothioyl derivatives
  • N-(5-tert-butyl-3-chloro-2-hydroxyphenyl)amino derivatives

Uniqueness

N-(5-tert-butyl-3-chloro-2-hydroxyphenyl)-3-phenylpropanamide is unique due to its specific combination of functional groups and structural features. The presence of both a tert-butyl group and a phenylpropanamide moiety distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.

Properties

IUPAC Name

N-(5-tert-butyl-3-chloro-2-hydroxyphenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO2/c1-19(2,3)14-11-15(20)18(23)16(12-14)21-17(22)10-9-13-7-5-4-6-8-13/h4-8,11-12,23H,9-10H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGQNIYIUUABDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Cl)O)NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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